2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid CAS 65051-24-3 properties
2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid CAS 65051-24-3 properties
An In-depth Technical Guide to 2-{[(4-fluorophenyl)methyl]sulfanyl}acetic acid (CAS 65051-24-3)
Disclaimer: The topic provided specified 2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid with CAS number 65051-24-3. However, extensive database searches confirm that CAS 65051-24-3 is the unique identifier for 2-{[(4-fluorophenyl)methyl]sulfanyl}acetic acid . The compound 2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid is assigned CAS number 1334146-83-6[1]. To ensure scientific accuracy, this guide will focus on the compound correctly identified by the provided CAS number, 2-{[(4-fluorophenyl)methyl]sulfanyl}acetic acid.
Introduction
2-{[(4-fluorophenyl)methyl]sulfanyl}acetic acid is a fluorinated thioether derivative of acetic acid. This class of compounds, characterized by a flexible thioether linkage and a terminal carboxylic acid group, serves as a versatile scaffold in medicinal chemistry and materials science. The presence of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and potential applications for this compound, tailored for researchers and drug development professionals.
Physicochemical and Computed Properties
The structural features of 2-{[(4-fluorophenyl)methyl]sulfanyl}acetic acid dictate its physical and chemical behavior. The key properties, computed from established algorithms, are summarized below.
Chemical Structure
Caption: 2D structure of the title compound.
Data Summary Table
| Property Name | Property Value | Reference |
| Molecular Formula | C₉H₉FO₂S | [2][3] |
| Molecular Weight | 200.23 g/mol | [2][3] |
| CAS Number | 65051-24-3 | [2] |
| IUPAC Name | 2-[(4-fluorophenyl)methylsulfanyl]acetic acid | [2] |
| XLogP3 | 2.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Exact Mass | 200.03072886 Da | [2] |
| Topological Polar Surface Area | 62.6 Ų | [2] |
| Heavy Atom Count | 13 | [2] |
Synthesis and Characterization
While specific literature detailing the synthesis of this exact compound is sparse, a robust and logical synthetic pathway can be proposed based on fundamental principles of organic chemistry, specifically the nucleophilic substitution of an activated benzyl halide with a thiol.
Proposed Synthesis Workflow
The most direct route involves the S-alkylation of thioglycolic acid with 4-fluorobenzyl bromide. This is a standard Williamson ether synthesis analogue for thioethers.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol
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Deprotonation: To a stirred solution of thioglycolic acid (1.0 eq) in a suitable solvent such as acetone or DMF at 0 °C, add a base like potassium carbonate (1.5 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the potassium thioglycolate salt. The synthesis of thioglycolic acid itself can be achieved via the reaction of chloroacetic acid with an alkali metal hydrosulfide[4].
-
S-Alkylation: Add a solution of 4-fluorobenzyl bromide (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Acidification & Extraction: Acidify the aqueous layer with 1M HCl to a pH of ~2-3, leading to the precipitation of the product if it is a solid, or allowing for extraction with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2-{[(4-fluorophenyl)methyl]sulfanyl}acetic acid.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methylene protons of the acetic acid moiety (~3.3 ppm).- A singlet for the benzylic methylene protons (~3.8 ppm).- A multiplet (likely two doublets of doublets) for the aromatic protons on the fluorophenyl ring (~7.0-7.4 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchanged with D₂O. |
| ¹³C NMR | - A signal for the methylene carbon of the acetic acid moiety (~35 ppm).- A signal for the benzylic carbon (~38 ppm).- Aromatic carbon signals between ~115-165 ppm, showing C-F coupling.- A signal for the carbonyl carbon of the carboxylic acid (~175 ppm). |
| IR | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-F stretching vibrations (~1150-1250 cm⁻¹).- Aromatic C=C stretching vibrations (~1500-1600 cm⁻¹). |
Safety and Handling
Based on the GHS classification provided for this compound, it is categorized as an irritant.[2] Proper laboratory safety protocols should be strictly followed.
GHS Hazard Information
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Recommended Precautionary Measures
| Category | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]P264: Wash face, hands and any exposed skin thoroughly after handling.[5]P271: Use only outdoors or in a well-ventilated area.[5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]P312: Call a POISON CENTER or doctor if you feel unwell.[5] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[5] |
Handling: This compound should be handled in a chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6]
Potential Applications and Research Directions
While specific biological activities for 2-{[(4-fluorophenyl)methyl]sulfanyl}acetic acid are not extensively documented in the public domain, its structure suggests several avenues for research and application, particularly in drug discovery.
Building Block for Medicinal Chemistry
The carboxylic acid functional group provides a convenient handle for derivatization, allowing for the synthesis of amides, esters, and other analogues. These derivatives can be screened for various biological activities. For instance, related phenylacetic acid derivatives have been investigated as anti-inflammatory agents and enzyme inhibitors.[7] The thioether linkage offers more metabolic stability compared to an ester linkage and can participate in key binding interactions within protein active sites.
Precursor for Bioactive Molecules
This compound can serve as an intermediate in the synthesis of more complex molecules. The fluorophenyl moiety is a common feature in many modern pharmaceuticals, where it can enhance binding affinity and improve metabolic profiles. Research on similar fluorinated compounds has shown applications as inhibitors of targets like the dopamine transporter[8] and Aurora kinase B[9]. The core structure of this compound could be elaborated to target a wide range of enzymes or receptors.
Research in Metabolic Stability
The introduction of fluorine into drug candidates is a common strategy to block metabolic oxidation at that position, potentially increasing the drug's half-life.[8] This compound could be used as a tool compound in structure-activity relationship (SAR) studies to investigate the impact of the fluorobenzyl group on the metabolic stability and activity of a lead series.
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